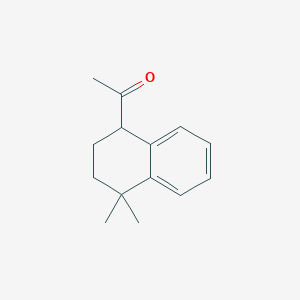

1,1-Dimethyl-4-acetyl-tetralin

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18O |

|---|---|

Molecular Weight |

202.29 g/mol |

IUPAC Name |

1-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)ethanone |

InChI |

InChI=1S/C14H18O/c1-10(15)11-8-9-14(2,3)13-7-5-4-6-12(11)13/h4-7,11H,8-9H2,1-3H3 |

InChI Key |

UROJOBFHQULQAF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1CCC(C2=CC=CC=C12)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Dimethyl-4-acetyl-tetralin: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Dimethyl-4-acetyl-tetralin is a substituted tetralin derivative with applications in the fragrance industry. Its molecular structure, characterized by a tetralin core with two methyl groups at the C1 position and an acetyl group at the C4 position, gives rise to its unique chemical and olfactory properties. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol, and safety considerations, drawing upon available data and insights from related compounds.

Chemical Structure and Properties

The chemical structure of 1,1-Dimethyl-4-acetyl-tetralin is presented below. The IUPAC name for this compound is 1-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one.

Caption: Chemical structure of 1,1-Dimethyl-4-acetyl-tetralin.

Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C14H18O | - |

| Molecular Weight | 202.29 g/mol | - |

| Boiling Point | 69 °C at 0.07 mmHg | [1] |

| Refractive Index (nD20) | 1.5333 | [1] |

| Appearance | Likely a colorless liquid | Inferred from related compounds. |

| Density | Not available | Data for the parent compound, tetralin, is 0.970 g/cm³[2]. The density of 1,1-Dimethyl-4-acetyl-tetralin is expected to be in a similar range. |

| Melting Point | Not available | - |

| Solubility | Insoluble in water; soluble in alcohol. | Inferred from properties of similar aromatic ketones. |

| Odor | Described as having notes of rose, tobacco, damascones, fruit, and honey. | [3] |

Synthesis of 1,1-Dimethyl-4-acetyl-tetralin

A known method for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin involves the reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with an organolithium reagent.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin.

Detailed Experimental Protocol

The following protocol is adapted from a reported synthesis.[1]

Materials:

-

1,1-dimethyl-tetralin-4-carboxylic acid (16.8 g)

-

2 M solution of methyl lithium in ether (99.2 ml, 198.4 mmol)

-

Absolute ether (200 ml)

-

Saturated ammonium chloride solution

-

Sodium sulphate

-

Nitrogen or argon gas supply

Procedure:

-

In a flask equipped for reaction under an inert atmosphere, dissolve 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 ml of absolute ether.

-

Under a nitrogen or argon atmosphere, add 99.2 ml of a 2 M solution of methyl lithium in ether dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Following the initial stirring, heat the mixture to reflux and maintain for an additional hour.

-

After reflux, cool the mixture and pour it into a saturated ammonium chloride solution.

-

Extract the aqueous mixture with ether.

-

Wash the ether extracts until neutral with water and then dry over sodium sulphate.

-

Evaporate the ether to yield the crude product.

-

Purify the residue by fractional distillation to obtain 1,1-dimethyl-4-acetyl-tetralin (8.4 g, 50% yield) with a boiling point of 69 °C at 0.07 mmHg.[1]

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show singlets for the two methyl groups at the C1 position, a singlet for the acetyl methyl group, and multiplets for the aliphatic protons on the tetralin ring. The aromatic protons would appear as a complex multiplet in the downfield region.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the quaternary carbons, the methyl carbons, the methylene carbons of the tetralin ring, the carbonyl carbon of the acetyl group, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for C-H stretching of the alkyl and aromatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 202.29). Fragmentation patterns would likely involve the loss of the acetyl group and cleavage of the tetralin ring.

Applications

The primary application of 1,1-Dimethyl-4-acetyl-tetralin is in the fragrance industry . Its complex scent profile, with notes of rose, tobacco, fruit, and honey, makes it a valuable component in the formulation of perfumes and other scented products.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1,1-Dimethyl-4-acetyl-tetralin is not publicly available. However, based on the safety information for the parent compound, tetralin, and other acetylated tetralins, the following precautions are recommended.

-

General Handling: Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hazards: Related compounds are reported to be harmful if swallowed and may cause skin and eye irritation.[4] Tetralin itself can form explosive peroxides upon prolonged exposure to air and should be handled with care, especially when heating or distilling.[5]

-

Storage: Store in a cool, dry, and well-ventilated place away from sources of ignition. Keep containers tightly closed.

Conclusion

1,1-Dimethyl-4-acetyl-tetralin is a specialty chemical with significant utility in the fragrance industry. While a complete experimental dataset for this compound is not widely published, its synthesis is well-documented, and its key properties can be reasonably inferred from its chemical structure and comparison with related molecules. Further research to fully characterize its physicochemical and toxicological properties would be beneficial for expanding its applications and ensuring safe handling.

References

-

Wikipedia. Tetralin. [Link]

-

The Good Scents Company. (n.d.). acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. [Link]

- Google Patents. (1981). Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I).

-

PrepChem.com. (n.d.). Synthesis of 1,1-dimethyl-4-acetyl-tetralin. [Link]

Sources

- 1. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tetralin - Wikipedia [en.wikipedia.org]

- 3. EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I) - Google Patents [patents.google.com]

- 4. acetyl tetralin, 774-55-0 [thegoodscentscompany.com]

- 5. 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene | C14H20 | CID 520431 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,1-Dimethyl-4-acetyl-tetralin

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Chemical Identity and Synonyms

Systematic Name: 1-(1,1-Dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)ethanone

Common Synonyms:

-

1,1-Dimethyl-4-acetyl-tetralin

-

4-Acetyl-1,1-dimethyltetralin

It is crucial to distinguish this compound from its isomers, such as 6-Acetyl-1,2,3,4-tetrahydronaphthalene (CAS No. 774-55-0), which has a different substitution pattern on the tetralin ring.[1][2]

Molecular Formula: C₁₄H₁₈O

Molecular Weight: 202.29 g/mol

Chemical Structure:

Caption: Chemical structure of 1,1-Dimethyl-4-acetyl-tetralin.

Physicochemical Properties

Based on available data, the following physicochemical properties have been reported for 1,1-Dimethyl-4-acetyl-tetralin:

| Property | Value | Source |

| Boiling Point | 69 °C at 0.07 mmHg | [3] |

| Refractive Index | nD20 = 1.5333 | [3] |

The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), is a colorless liquid with a density of 0.970 g/cm³ and a boiling point of 206-208 °C.[4] The dimethyl and acetyl substitutions significantly alter these properties.

Synthesis Protocol

A detailed, step-by-step methodology for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin has been described.[3] The synthesis involves the reaction of 1,1-dimethyl-tetralin-4-carboxylic acid with methyl lithium.

Materials:

-

1,1-dimethyl-tetralin-4-carboxylic acid

-

2 M Methyl lithium in ether

-

Absolute ether

-

Saturated ammonium chloride solution

-

Sodium sulphate

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

-

Fractional distillation apparatus

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 1,1-Dimethyl-4-acetyl-tetralin.

Detailed Procedure:

-

In a multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere, dissolve 16.8 g of 1,1-dimethyl-tetralin-4-carboxylic acid in 200 ml of absolute ether.[3]

-

From the dropping funnel, add 99.2 ml of a 2 M solution of methyl lithium in ether (198.4 mmol) dropwise to the stirred solution.[3]

-

After the addition is complete, continue stirring the mixture at room temperature for 1 hour.[3]

-

Following the stirring at room temperature, heat the mixture to reflux and maintain it at this temperature for an additional hour.[3]

-

After the reflux period, cool the reaction mixture and pour it into a saturated ammonium chloride solution to quench the reaction.[3]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ether.[3]

-

Combine the organic extracts and wash them with water until the aqueous layer is neutral.[3]

-

Dry the ether layer over anhydrous sodium sulphate.[3]

-

Filter to remove the drying agent and evaporate the ether using a rotary evaporator.[3]

-

Fractionally distill the resulting residue under reduced pressure to obtain the purified product.[3]

Yield: Approximately 8.4 g (50% yield) of 1,1-dimethyl-4-acetyl-tetralin can be obtained.[3]

Potential Applications and Research Interest

While specific applications in drug development for 1,1-Dimethyl-4-acetyl-tetralin are not extensively documented, the tetralin scaffold is a common motif in medicinal chemistry. Tetralin derivatives have been investigated for a wide range of biological activities, including anticancer properties.[5]

The primary reported application for 1,1-Dimethyl-4-acetyl-tetralin is in the fragrance industry. It is described as having a complex odor profile, reminiscent of roses, tobacco, damascones, with fruity and honey-like notes.[6] This suggests its potential use as a perfuming agent.

Given the diverse biological activities of other tetralin derivatives, 1,1-Dimethyl-4-acetyl-tetralin could be a subject of interest for screening in various pharmacological assays. Its unique substitution pattern may confer novel biological properties.

Conclusion

1,1-Dimethyl-4-acetyl-tetralin is a synthetically accessible compound with a defined chemical structure and some characterized physical properties. While its primary known application is in the fragrance industry, the broader importance of the tetralin scaffold in medicinal chemistry suggests that this compound could be a valuable building block or lead compound for further investigation in drug discovery and development. The detailed synthesis protocol provided in this guide offers a clear pathway for researchers to obtain this compound for further study.

References

-

PubChem. 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]

-

PubChem. 1,1-Diethyl-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 1,1-dimethyl-4-acetyl-tetralin. [Link]

-

PubChem. Ethanone, 1-(2,3-dihydro-1,1-dimethyl-1H-inden-4-yl)-. National Center for Biotechnology Information. [Link]

- Google Patents. Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I).

-

Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]

-

The Good Scents Company. acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. [Link]

-

ResearchGate. Synthesis of 2-acetyl-7,8-dimethoxy-1,2,3,4-tetrahydronaphthalene. [Link]

-

NIST. Ethanone,1-(1,4-dihydro-1,4-methanonaphthalen-6-yl)-. National Institute of Standards and Technology. [Link]

-

ResearchGate. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

Wikipedia. Tetralin. [Link]

-

Organic Syntheses. Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. [Link]

-

PubMed Central. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

-

PrepChem. Synthesis of 1,1-dimethyl-4-propionyl-tetralin. [Link]

-

MDPI. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. [Link]

-

Ataman Kimya. TETRALIN. [Link]

-

The Good Scents Company. 1,4-dimethyl naphthalene. [Link]

-

PubChem. 6-Acetyltetralin. National Center for Biotechnology Information. [Link]

-

National Toxicology Program. TR-561: Tetralin (CASRN 119-64-2) in F344/N Rats and B6C3F1 Mice and Tetralin in Male NBR Rats (Inhalation Studies). [Link]

-

PubChem. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin. National Center for Biotechnology Information. [Link]

Sources

- 1. acetyl tetralin, 774-55-0 [thegoodscentscompany.com]

- 2. 6-Acetyltetralin | C12H14O | CID 69885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. Tetralin - Wikipedia [en.wikipedia.org]

- 5. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]

- 6. EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I) - Google Patents [patents.google.com]

A Comparative Olfactory and Physicochemical Analysis of 1,1-dimethyl-4-acetyl-tetralin and Tonalid (AHTN)

A Technical Guide for Researchers in Fragrance Science and Chemical Sensing

Abstract

This technical guide provides an in-depth comparative analysis of the olfactory and physicochemical properties of the well-established polycyclic musk, Tonalid (acetyl hexamethyl tetralin), and the lesser-documented isomer, 1,1-dimethyl-4-acetyl-tetralin. While Tonalid is a cornerstone of modern perfumery, valued for its potent and persistent sweet, powdery musk aroma, detailed sensory data for 1,1-dimethyl-4-acetyl-tetralin is not widely available in commercial or academic literature. This document synthesizes known data for Tonalid and provides a predictive olfactory profile for 1,1-dimethyl-4-acetyl-tetralin based on structure-activity relationships within the acetyl-tetralin family. Furthermore, it outlines the requisite analytical and sensory methodologies for a comprehensive, side-by-side characterization, offering a roadmap for researchers in the field.

Introduction: The Tetralin Musk Framework

The tetralin ring system is a foundational scaffold for a significant class of synthetic musk odorants. The specific arrangement and number of alkyl substituents, along with the position of the acetyl group, profoundly influence the resulting olfactory profile, including odor character, intensity, and substantivity. Tonalid (also known as Fixolide) is a quintessential example of a highly substituted tetralin musk, achieving commercial success due to its desirable sensory properties and excellent stability.[1] In contrast, simpler acetylated tetralins, such as 1,1-dimethyl-4-acetyl-tetralin, represent a less explored area of olfactive space. Understanding the nuanced differences between these molecules is critical for the rational design of new fragrance ingredients and for advancing our knowledge of chemosensory reception.

Physicochemical and Olfactory Profile of Tonalid (AHTN)

Tonalid, with the chemical name 1-(3,5,5,6,8,8-Hexamethyl-5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, is a polycyclic musk that exists as a white crystalline solid.[2][3] Its widespread use in fine fragrances, personal care, and laundry products stems from its powerful and versatile scent profile, coupled with high tenacity.[1][4]

Olfactory Characteristics: The scent of Tonalid is consistently described as a warm, sweet, and powdery musk.[1][4] At higher concentrations, it can exhibit dusty, woody, and even amber-like facets.[2] When diluted, its profile softens to a pleasant, clean musk with subtle fruity and floral undertones.[1][2][4] Its high substantivity, lasting over 400 hours on a smelling strip, makes it an excellent fixative, anchoring more volatile top and middle notes in a fragrance composition.[2][4]

Table 1: Physicochemical and Olfactory Properties of Tonalid

| Property | Value/Description | Source(s) |

| Chemical Name | 1-(5,6,7,8-Tetrahydro-3,5,5,6,8,8-hexamethyl-2-naphthalenyl)ethan-1-one | [5] |

| Synonyms | Tonalide, Fixolide, AHTN | [2][4][5] |

| CAS Number | 21145-77-7 | [2][5] |

| Molecular Formula | C₁₈H₂₆O | [2] |

| Molecular Weight | 258.40 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Primary Scent | Musk-like, Sweet, Powdery | [1][4][5] |

| Secondary Scent | Woody, Creamy, with faint floral undertones | [1][2][5] |

| Longevity | > 400 hours on a smelling strip | [2][4] |

| Solubility | Insoluble in water; soluble in oils and alcohols | [1][3] |

Predictive Olfactory Profile of 1,1-dimethyl-4-acetyl-tetralin

A close structural analog is 6-acetyl-1,2,3,4-tetrahydronaphthalene (CAS 774-55-0), sometimes referred to by the trade name Florantone T. This molecule is described as having a floral, orange-blossom, and neroli character, with a distinct musky background.[6] It is also noted for its stability and resistance to discoloration, making it a useful replacement for methyl anthranilate in certain applications.[6]

Structure-Activity Relationship (SAR) Inference: The primary structural differences between 1,1-dimethyl-4-acetyl-tetralin and Tonalid are the number and placement of methyl groups. Tonalid's hexamethyl substitution contributes to its significant molecular weight and compact structure, which are often correlated with strong musk odors. The reduced alkyl substitution in 1,1-dimethyl-4-acetyl-tetralin would likely result in:

-

A less intensely "musk" character: The core musk quality may be present but diminished in comparison to Tonalid.

-

Increased floral and potentially fruity notes: The profile may lean more towards the characteristics of 6-acetyl-1,2,3,4-tetrahydronaphthalene, with more prominent orange-blossom or neroli facets.

-

A drier, possibly woody undertone.

-

Lower substantivity: With a lower molecular weight, it is expected to be more volatile and less tenacious than Tonalid.

Table 2: Comparative Profile - Tonalid vs. Predicted 1,1-dimethyl-4-acetyl-tetralin

| Feature | Tonalid (AHTN) | 1,1-dimethyl-4-acetyl-tetralin (Predicted) |

| Primary Odor | Sweet, Powdery Musk | Floral (Orange-blossom), Musk |

| Secondary Notes | Woody, Creamy, Fruity | Dry, Woody, potentially Grape-like |

| Intensity | High | Moderate to Low |

| Substantivity | Very High (>400 hrs) | Moderate |

| Key Structural Driver | Hexamethyl substitution | Dimethyl substitution |

Methodologies for Comprehensive Characterization

To validate the predicted olfactory profile of 1,1-dimethyl-4-acetyl-tetralin and perform a rigorous comparison with Tonalid, a multi-faceted analytical and sensory approach is required.

Analytical Chemistry Workflow

A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) is the gold standard for the chemical and sensory characterization of volatile compounds.[7][8][9]

Diagram 1: Analytical Workflow for Odorant Characterization

Caption: Workflow for instrumental analysis of fragrance compounds.

Step-by-Step Protocol for GC-MS and GC-O Analysis:

-

Sample Preparation: Prepare 1% solutions of both Tonalid and 1,1-dimethyl-4-acetyl-tetralin in high-purity ethanol.

-

GC-MS Analysis:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar column, such as a DB-5 (5%-phenyl-methylpolysiloxane), is suitable for separating these compounds.

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Oven Program: A typical program would start at 120°C, ramp to 180°C at 10°C/min, then to 260°C at 2.5°C/min.

-

Data Analysis: Identify the compounds by comparing their mass spectra to a reference library (e.g., NIST). Assess the purity of each sample.

-

-

GC-Olfactometry (GC-O) Analysis:

-

Instrumentation: A GC with an effluent splitter that directs a portion of the column output to a sniffing port and the remainder to a conventional detector (e.g., FID or MS).[9]

-

Assessors: Use a panel of at least three trained sensory assessors to sniff the effluent from the sniffing port.

-

Procedure: As compounds elute from the column, assessors record the time, duration, intensity, and a qualitative description of any detected odor.

-

Data Analysis: The resulting olfactograms are aligned with the chromatograms from the conventional detector to link specific chemical peaks to their corresponding odors.

-

Sensory Panel Evaluation

Instrumental analysis should be complemented by evaluation with a trained human sensory panel to capture the full perceptual experience of the odorants.[10][11]

Diagram 2: Sensory Evaluation Workflow

Caption: Workflow for quantitative sensory panel evaluation.

Step-by-Step Protocol for Sensory Panel Evaluation:

-

Panel Selection and Training: Assemble a panel of individuals screened for their olfactory acuity and trained in the terminology used to describe fragrance notes.[10][12]

-

Sample Preparation: Dip smelling strips into 1% solutions of each compound and allow the solvent to evaporate for 60 seconds. Present the strips in a blinded and randomized order.

-

Quantitative Descriptive Analysis (QDA): Panelists rate the intensity of various odor descriptors (e.g., "musk," "sweet," "powdery," "floral," "woody") on a labeled magnitude scale (e.g., 0-10).

-

Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between the two compounds for each descriptor. Principal Component Analysis (PCA) can be used to visualize the overall differences in their olfactory profiles.

Conclusion and Future Directions

Tonalid is a well-characterized polycyclic musk with a dominant sweet, powdery, and enduring musk profile. While empirical data for 1,1-dimethyl-4-acetyl-tetralin is scarce, structure-activity relationships suggest a less intense odor with a more pronounced floral and less traditionally "musky" character compared to its heavily substituted counterpart. This guide provides the necessary framework for a full comparative evaluation, outlining both the instrumental and sensory protocols required for a definitive characterization. Such research is vital for mapping the vast chemical space of potential fragrance ingredients and for refining the predictive models that link molecular structure to olfactory perception. The potential for synthetic musks to bioaccumulate and act as endocrine disruptors also necessitates a thorough evaluation of any new or lesser-known compounds in this class.[13][14]

References

-

Scentspiracy. Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery. Available from: [Link]

-

Kelkar Foods and Fragrances. Tonalide. Available from: [Link]

-

The Good Scents Company. acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. Available from: [Link]

-

The Fragrance Conservatory. Acetyl hexamethyl tetralin. Available from: [Link]

-

Wang, S., et al. (2012). Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. PubMed. Available from: [Link]

- Google Patents. US4760174A - Tetralin derivatives, their preparation and their use.

-

MDPI. Microextraction of Polycyclic Musks from Surface Water with Deep-Eutectic-Solvent-Coated Membrane Followed by Gas-Chromatography–Mass Spectrometry Analysis. Available from: [Link]

-

FAO AGRIS. Determination of synthetic musk fragrances. Available from: [Link]

-

MDPI. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Tonalide. PubChem. Available from: [Link]

-

The Good Scents Company. acetyl ethyl tetramethyl tetralin replacer nepalva (IFF). Available from: [Link]

-

National Center for Biotechnology Information. A Whiff of Danger: Synthetic Musks May Encourage Toxic Bioaccumulation. PubMed Central. Available from: [Link]

-

AIDIC. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Available from: [Link]

-

PubMed. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives. Available from: [Link]

-

DLG.org. Practice guide for sensory panel training. Available from: [Link]

-

Springer. Enantioselective Determination of Polycyclic Musks in River and Wastewater by GC/MS/MS. Available from: [Link]

-

ScienceDirect. RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, CAS Registry Number 21145-77-7. Available from: [Link]

-

ScienceDirect. A survey of polycyclic musks in selected household commodities from the United States. Available from: [Link]

-

TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery. Available from: [Link]

-

The Good Scents Company. 1,4-dimethyl naphthalene. Available from: [Link]

-

MDPI. Sensory Panel Performance Evaluation—Comprehensive Review of Practical Approaches. Available from: [Link]

Sources

- 1. kffindia.com [kffindia.com]

- 2. Tonalide (21145-77-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Tonalide – Synthetic Musk Fragrance For Cosmetics & Care [chemicalbull.com]

- 4. fraterworks.com [fraterworks.com]

- 5. Acetyl hexamethyl tetralin | The Fragrance Conservatory [fragranceconservatory.com]

- 6. acetyl tetralin, 774-55-0 [thegoodscentscompany.com]

- 7. Determination of synthetic polycyclic musks in aqueous samples by ultrasound-assisted dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of synthetic musk fragrances [agris.fao.org]

- 9. aidic.it [aidic.it]

- 10. dlg.org [dlg.org]

- 11. mdpi.com [mdpi.com]

- 12. media.timtul.com [media.timtul.com]

- 13. mdpi.com [mdpi.com]

- 14. A Whiff of Danger: Synthetic Musks May Encourage Toxic Bioaccumulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Novel Tetralin Derivatives in Fragrance Chemistry Research

Foreword: The Enduring Allure of the Tetralin Scaffold

The architecture of a fragrance is a complex interplay of volatility, character, and tenacity. Within the perfumer's palette, certain molecular scaffolds have proven to be exceptionally versatile, providing the foundational structures for some of the most iconic and enduring scent profiles. The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a prime example of such a privileged structure. Its rigid, bicyclic nature, combined with the potential for diverse substitution patterns, has made it a cornerstone in the synthesis of high-performance fragrance ingredients, particularly in the musk, woody, and amber categories.

This technical guide is intended for researchers, chemists, and professionals in the fields of fragrance chemistry and drug development. It moves beyond a mere recitation of facts to provide a deeper understanding of the "why" behind the "how." We will explore the core synthetic strategies for constructing and functionalizing the tetralin ring, delve into the nuanced structure-odor relationships that govern its diverse olfactory profiles, and examine the analytical and mechanistic underpinnings of its use. The protocols and data presented herein are designed to be not just informative, but also actionable, providing a solid foundation for innovation in this fascinating area of chemical science.

Core Synthetic Strategies: Building the Tetralin Framework

The efficient construction of the tetralin skeleton is the critical first step in accessing this class of fragrance molecules. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Friedel-Crafts Acylation and Alkylation: The Workhorse of Tetralin Synthesis

The Friedel-Crafts reaction is a fundamental tool for forging carbon-carbon bonds on aromatic rings and is widely employed in the industrial synthesis of many polycyclic musks.[1]

Causality of Experimental Choices:

-

Lewis Acid Catalyst: Strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) are essential to activate the acylating or alkylating agent, making it sufficiently electrophilic to attack the aromatic ring.[2] The choice and amount of catalyst can influence the regioselectivity and yield of the reaction.

-

Solvent: A non-reactive solvent such as carbon disulfide or a chlorinated hydrocarbon is typically used to ensure it doesn't compete in the reaction.

-

Temperature Control: These reactions are often highly exothermic. Maintaining a low temperature during the addition of the catalyst is crucial to prevent side reactions and ensure the desired product is formed.

Experimental Protocol: Synthesis of 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN, Tonalide)

This protocol outlines the synthesis of a classic polycyclic musk, Tonalide, via a Friedel-Crafts acylation.

Step 1: Synthesis of the Tetralin Core (This is often a multi-step process starting from simpler aromatics and alkenes, not detailed here for brevity, but results in 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene).

Step 2: Friedel-Crafts Acylation

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 12.0 g (0.055 mol) of 1,1,3,4,4,6-hexamethyl-1,2,3,4-tetrahydronaphthalene and 5.5 g (0.070 mol) of acetyl chloride in a suitable solvent like benzene.[2]

-

Catalyst Addition: Cool the solution to 0-5°C using an ice bath. Slowly add 12.0 g (0.07 mol) of anhydrous ferric chloride to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.[2]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to 25°C and continue stirring for an additional hour.[2]

-

Workup: Quench the reaction by carefully adding 100 mL of cold water. Add 100 mL of benzene to the mixture.[2] Separate the organic layer and wash it sequentially with an aqueous salt solution and an aqueous sodium carbonate solution.[2]

-

Purification: Remove the benzene by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield 6-acetyl-1,1,2,4,4,7-hexamethyl-1,2,3,4-tetrahydronaphthalene.[2]

Diagram: Generalized Friedel-Crafts Acylation for Tetralin Fragrances

Caption: Friedel-Crafts acylation workflow for fragrance synthesis.

Robinson Annulation: Crafting Fused Ring Systems for Woody and Amber Notes

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[3] This method is particularly useful for synthesizing bicyclic systems and has been applied to the creation of tetralone derivatives that often possess woody and ambery scents.[4]

Causality of Experimental Choices:

-

Base Catalyst: The reaction is base-catalyzed, with the base serving to deprotonate the ketone to form an enolate, which is the nucleophile in both the Michael addition and the aldol condensation steps.

-

Michael Acceptor: An α,β-unsaturated ketone, such as methyl vinyl ketone, acts as the electrophile in the initial Michael addition.

-

Intramolecular Aldol Condensation: The 1,5-dicarbonyl intermediate formed after the Michael addition is perfectly poised to undergo an intramolecular aldol condensation to form a six-membered ring.

Experimental Protocol: Generalized Robinson Annulation for Tetralone Synthesis

-

Reaction Setup: To a solution of a suitable ketone (e.g., a substituted cyclohexanone) in a solvent like ethanol, add a catalytic amount of a base such as sodium ethoxide.

-

Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture at room temperature. Stir for several hours to allow the Michael addition to complete.

-

Aldol Condensation and Dehydration: Heat the reaction mixture to reflux. This will promote the intramolecular aldol condensation followed by dehydration to yield the α,β-unsaturated cyclic ketone (a tetralone derivative).

-

Workup and Purification: After cooling, neutralize the reaction mixture with a dilute acid. Extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or distillation.

Diagram: Robinson Annulation Workflow

Caption: The Robinson annulation combines two key reactions to form a cyclic product.

Structure-Odor Relationships (SOR): Decoding the Scent

The relationship between a molecule's structure and its perceived odor is complex and multifactorial. For tetralin derivatives, specific structural features have been identified as being critical for eliciting musk, amber, or woody notes.[5] Computational methods, such as those employing neural networks and genetic algorithms, have been used to identify key molecular descriptors that can differentiate between musks and non-musks.[6]

Key Molecular Descriptors for Musk Odor in Tetralins:

-

Molecular Shape and Size: The overall shape and bulkiness of the molecule are crucial.

-

Presence of Quaternary Carbon Centers: The gem-dimethyl group is a common feature in many potent musks.

-

Position and Nature of the Acyl Group: The location and type of the carbonyl-containing substituent significantly impact the odor profile.

-

Electronic Properties: The distribution of electron density across the molecule influences its interaction with olfactory receptors.

| Compound | Structure | Odor Profile | Odor Threshold (ng/L air) |

| Tonalide (AHTN) | Acetyl hexamethyl tetralin | Clean, warm, powdery musk[7] | ~0.9 (for a commercial mixture)[8] |

| Galaxolide (HHCB) | A polycyclic musk with a different core | Musky, floral[8] | 0.9[8] |

| Ambroxide | A tricyclic ether (structurally different but olfactorily related) | Ambergris, woody, sweet[9] | Low |

Key Classes of Tetralin-Based Fragrances

Polycyclic Musks: The Foundation of Modern Perfumery

Polycyclic musks, particularly acetylated hexamethyl tetralin (AHTN, Tonalide), have been mainstays in the fragrance industry for decades due to their excellent stability, substantivity, and pleasant, clean musk odor.[7][10]

Tonalide (AHTN): A Case Study

-

Chemical Name: 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin[7]

-

Molecular Formula: C₁₈H₂₆O[7]

-

Molecular Weight: 258.40 g/mol [7]

-

Odor Profile: A clean, warm, and musky aroma with a slight powdery sweetness.[7]

-

Applications: Widely used as a base note in fine fragrances, and as a substantive fragrance in personal care and laundry products.[7]

Amber and Woody Tetralins: Evoking Nature's Scents

While musks are the most famous tetralin-based fragrances, derivatives of this scaffold can also produce valuable amber and woody notes. These are often synthesized from natural precursors like sclareol, a diterpene extracted from clary sage.[12][13] The synthesis of Ambrox®, a highly valued ambergris odorant, from sclareol is a classic example of how a natural product can be transformed into a high-performance fragrance ingredient.[12][14]

Analytical and Olfactory Evaluation

The characterization of novel fragrance molecules requires a combination of analytical and sensory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for identifying and quantifying the components of a fragrance mixture. It provides information on the molecular weight and fragmentation pattern of each compound, allowing for its structural elucidation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a detector.[15][16][17] As compounds elute from the GC column, they are split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained panelist can describe the odor and its intensity.[15][18] This allows for the identification of the specific compounds responsible for the overall scent of a mixture.[16]

Experimental Protocol: Generalized GC-O Analysis

-

Sample Preparation: The fragrance sample is diluted in a suitable solvent.

-

Injection: A small volume of the sample is injected into the GC.

-

Separation: The components of the sample are separated on a capillary column based on their volatility and polarity.

-

Detection: The column effluent is split. One portion goes to a mass spectrometer for chemical identification, while the other goes to a heated sniffing port.

-

Olfactory Evaluation: A trained assessor sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odors.

-

Data Correlation: The olfactory data is correlated with the chromatographic and mass spectrometric data to identify the odor-active compounds.

Mechanistic Insights into Olfactory Perception

The perception of musk and other scents begins with the interaction of the odorant molecule with specific olfactory receptors (ORs) in the nasal epithelium.[19] Recent research has identified specific human ORs that are activated by musk compounds. For instance, OR5AN1 has been shown to respond to macrocyclic and nitromusks.[20] While the specific receptors for many polycyclic musks are still being fully elucidated, it is understood that the shape, size, and electronic properties of the tetralin derivative determine its ability to bind to and activate these receptors.[21]

Diagram: Olfactory Receptor Activation by a Tetralin Derivative

Caption: A simplified pathway from molecular binding to odor perception.

Safety and Regulatory Landscape

The widespread use of polycyclic musks has led to scrutiny regarding their environmental fate and potential for bioaccumulation.[22][23] Regulatory bodies in the US and Europe have established guidelines for the use of these compounds in consumer products.[22] While polycyclic musks are considered safer than the older nitro musks, there is ongoing research into their environmental impact.[22] This has driven the development of more biodegradable alternatives, including macrocyclic and alicyclic musks.[22]

Future Trends and Innovations

The field of fragrance chemistry is continually evolving, with a strong emphasis on sustainability and green chemistry. Key areas of future research include:

-

Biotransformation: The use of enzymes and microorganisms to perform stereoselective syntheses of chiral fragrance molecules.[24][25]

-

Renewable Feedstocks: The development of synthetic routes that utilize starting materials derived from renewable sources.

-

Computational Design: The use of advanced computational models to predict the odor of novel molecules, thereby reducing the need for extensive synthesis and screening.[26]

References

- Short Note: Synthesis of Ambrox® from sclareol by two pathways in three steps. (1997). JOURNAL of the Tunisian Chemical Society.

- Regulatory Standards for Synthetic Musks. (2025).

- Structure-odor relations: A modern perspective. (n.d.).

- Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor ‐Ambreinolide and Ambrox. (n.d.).

- Structure-musk odour relationship studies of tetralin and indan compounds using neural networks. (n.d.).

- Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. (2023). PubMed.

- Gas Chromatography Analysis with Olfactometric Detection (GC-O)

- US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene. (n.d.).

- Synthetic musk odorants in cosmetic products. (n.d.). Publisherspanel.com.

- Biocatalytic preparation of natural flavours and fragrances. (n.d.). CNR-IRIS.

- Efforts toward Ambergris Biosynthesis. (2024).

- Amber-Woody Scent: Alcohols with Divergent Structure Present Common Olfactory Characteristics and Sharp Enantiomer Differentiation. (n.d.).

- Celestolide and related polycyclic musks: Environment tier II assessment. (2017). NICNAS.

- Odor-structure relationship studies of tetralin and indan musks. (n.d.). PubMed.

- gc-olfactometry; PHASER public

- Odor thresholds in air, and odor descriptions of Galaxolide isomers. (n.d.).

- Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. (2022). PubMed Central.

- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin = 98 21145-77-7. (n.d.). Sigma-Aldrich.

- Robinson Annulation Reaction Mechanism. (2018). YouTube.

- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2025). Juniper Publishers.

- Toxicological Summary for 6-Acetyl-1,1,2,4,4,7 hexamethyltetraline: CAS: 21145-77-7 or 1506-02-1. (2013). Minnesota Department of Health.

- Fragrance And Flavor Component Analysis: Techniques And Applic

- Structure-activity relationships for selected fragrance allergens. (n.d.). PubMed.

- Assessing Contributions of Synthetic Musk Compounds from Wastewater Treatment Plants to Atmospheric and Aquatic Environments. (n.d.).

- OR5AN1 - Olfactory receptor 5AN1 - Homo sapiens (Human). (n.d.). UniProtKB | UniProt.

- Efforts toward Ambergris Biosynthesis. (n.d.). PMC - PubMed Central - NIH.

- Toxicity Assessment of Synthetic Polycyclic Musk: Survival, Oxidative Stress and Histopathology of Freshwater Fish Labeo rohita. (2025).

- Generation of Flavors and Fragrances Through Biotransform

- Musks in Perfumery. (n.d.).

- Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning. (2022). NIH.

- (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (2025).

- Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors. (n.d.). MDPI.

- Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds. (2018). PNAS.

- CAS 1506-02-1 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin. (n.d.). Alfa Chemistry.

- Synthetic Musk Compounds and Effects on Human Health?. (n.d.). PMC - NIH.

- Biocatalytic production of flavors and fragrances. (2025).

- Tonalide (Musk Tetralin) – Premium Fragrance Additive. (n.d.).

- 23.12: The Robinson Annulation Reaction. (2025). Chemistry LibreTexts.

- Biotechnologies in Perfume Manufacturing: Metabolic Engineering of Terpenoid Biosynthesis. (2023). MDPI.

- Gas chromatography-olfactometry. (n.d.). Wikipedia.

- Structure-activity relationships for selected fragrance allergens. (2025).

- 6-ACETYL-1,1,2,4,4,7-HEXAMETHYLTETRALIN | 1506-02-1. (n.d.). ChemicalBook.

- (A) Binding site of OR5AN1. The light purple color represents the... (n.d.).

- Robinson Annul

- Polycyclic musk fragrances (PMFs) in wastewater and activated sludge: analytical protocol and application to a real case study. (n.d.). PubMed.

- Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks. (n.d.). PMC - NIH.

- Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. (2025).

- Robinson annul

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Odor-structure relationship studies of tetralin and indan musks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. consolidated-chemical.com [consolidated-chemical.com]

- 8. publisherspanel.com [publisherspanel.com]

- 9. Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors [mdpi.com]

- 10. de.cdn-website.com [de.cdn-website.com]

- 11. 6-ACETYL-1,1,2,4,4,7-HEXAMETHYLTETRALIN | 1506-02-1 [chemicalbook.com]

- 12. sctunisie.org [sctunisie.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gc-olfactometry; PHASER publications [glsciences.eu]

- 17. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 18. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 19. uniprot.org [uniprot.org]

- 20. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Regulatory Standards for Synthetic Musks - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 23. ajprui.com [ajprui.com]

- 24. iris.cnr.it [iris.cnr.it]

- 25. mdpi.com [mdpi.com]

- 26. Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]

1,1-dimethyl-4-acetyl-tetralin odor descriptors tobacco rose honey

The following technical guide is structured as a high-precision monograph for research and development professionals. It synthesizes organic chemistry, olfactory pharmacology, and process engineering to provide a definitive reference on 1,1-dimethyl-4-acetyl-tetralin .

Olfactory Class: Floral-Tabac (Rose/Tobacco/Honey) Primary Application: High-impact fragrance ingredients; Retinoid-scaffold analogs.

Executive Summary

1,1-Dimethyl-4-acetyl-tetralin represents a unique intersection between "Damascone-like" floral ketones and polycyclic musks. Unlike its structural cousin Tonalid (AHTN), which carries a musk profile due to acetylation on the aromatic ring, this molecule features an acetyl group on the saturated ring (C4 position). This structural nuance shifts the olfactory receptor activation from "musk" to a complex Tobacco-Rose-Honey accord.

For drug development and synthetic chemists, this molecule serves as a masterclass in privileged scaffold functionalization . The tetralin backbone is a known pharmacophore in retinoids (e.g., Bexarotene); here, specific alkylation patterns tune it for olfactory G-protein coupled receptors (GPCRs).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(1,1-dimethyl-1,2,3,4-tetrahydronaphthalen-4-yl)ethanone |

| Common Descriptors | Blonde Tobacco, Dried Rose, Honey, Damascone-like, Fruity |

| Molecular Formula | C₁₄H₁₈O |

| Molecular Weight | 202.29 g/mol |

| Refractive Index | |

| Boiling Point | 69°C at 0.07 mmHg |

| Key Patent | EP0024306 (Givaudan/Roure) |

Structure-Odor Relationship (SOR) Analysis

The molecule's potency stems from the "Damascone Rule" applied to a bicyclic system:

-

The "Trigger" Group: The enone or ketone moiety adjacent to a ring system is critical for the "rose ketone" character. Here, the acetyl group at C4 mimics the side chain of Damascone.

-

The Gem-Dimethyl Anchor: The 1,1-dimethyl substitution provides the necessary steric bulk and hydrophobicity to lock the molecule into the receptor's hydrophobic pocket, similar to the trimethylcyclohexyl ring in Damascones.

-

The Aromatic π-Stacking: Unlike Damascones (which are aliphatic/cyclic alkenes), the fused benzene ring adds a "tobacco/woody" depth via π-π interactions within the receptor site, bridging the gap between floral and balsamic notes.

Synthetic Pathway & Protocol

Note: The following protocol is adapted for laboratory-scale synthesis with a focus on regioselectivity.

Reaction Scheme Overview

The synthesis involves a two-stage "Construction and Cyclization" strategy:

-

Prenylation: Alkylation of phenylacetone to form the acyclic precursor.

-

Intramolecular Friedel-Crafts Cyclization: Acid-catalyzed ring closure.

Figure 1: Synthetic route from phenylacetone to the target tetralin derivative.[1]

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Alkylation)

Objective: Synthesize 2-methyl-5-phenyl-hept-2-en-6-one (also known as 3-phenyl-6-methyl-5-hepten-2-one).

-

Reagents: Phenylacetone (1.0 eq), Prenyl chloride (1.1 eq), KOH (powdered, 1.5 eq), Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst).

-

Solvent: Toluene or THF.

-

Procedure:

-

Charge reactor with toluene, KOH, and TBAB.

-

Add Phenylacetone dropwise at 0-5°C (exothermic).

-

Add Prenyl chloride slowly, maintaining temperature <10°C.

-

Stir at room temperature for 12 hours.

-

Workup: Quench with water, separate organic layer, wash with brine, dry over MgSO₄.

-

Purification: Fractional distillation. Isolate the fraction boiling at ~97°C (high vacuum).

-

Phase 2: Cyclization (The Critical Step)

Objective: Intramolecular cyclization to form the tetralin ring.

-

Reagents: 85% Phosphoric Acid (1 part), Polyphosphoric Acid (PPA, 1 part).

-

Solvent: Toluene (diluent to manage viscosity).

-

Substrate: 2-methyl-5-phenyl-hept-2-en-6-one.

-

Procedure:

-

Preparation: Mix Phosphoric acid and PPA in a reactor. Add Toluene.

-

Addition: Heat the acid mixture to 100°C under Nitrogen.

-

Reaction: Add the precursor dropwise over 30-60 minutes. The alkene attacks the aromatic ring.

-

Digestion: Stir at 100°C for 2 hours. Monitor via GC-MS (Disappearance of acyclic precursor).

-

Quench: Cool to 40°C. Pour onto crushed ice (250 mL).

-

Extraction: Separate the organic phase.[2] Extract aqueous phase with ether/toluene.

-

Purification: Steam distillation is recommended to remove heavy polymers, followed by high-vacuum distillation of the oil.

-

-

Target Specs:

-

Yield: ~70%

-

Appearance: Colorless to pale yellow viscous liquid.

-

Mechanism of Action (Chemical & Olfactory)

Chemical Mechanism: Cationic Cyclization

The reaction proceeds via the protonation of the alkene double bond, generating a tertiary carbocation. This electrophile attacks the phenyl ring (Friedel-Crafts alkylation).

-

Regioselectivity: The closure forms a 6-membered ring (favored over 5-membered) due to the position of the phenyl group.

-

Gem-Dimethyl Positioning: The two methyl groups from the prenyl tail end up at the C1 position (adjacent to the benzene ring junction), while the acetyl group remains at C4.

Figure 2: Mechanistic flow of the acid-catalyzed cyclization.

Application & Stability Profile

For formulation scientists, this material offers a distinct advantage over natural absolutes (Rose/Tobacco) due to its synthetic stability.

| Parameter | Performance | Notes |

| Substantivity | High (>48 hours on blotter) | The tetralin backbone provides low volatility and excellent fixative properties. |

| pH Stability | Excellent (pH 2-11) | Stable in acidic bases (fabric softeners) and alkaline soaps. |

| Discoloration | Low | Unlike indole or vanillin, the saturated ketone is resistant to Schiff base formation discoloration. |

| Use Level | 0.1% - 5.0% | High impact; overdose can lead to "dusty" or "metallic" off-notes. |

Olfactory Synergies:

-

With Ionones: Enhances the "berry" and "powder" facets.

-

With Coumarin: Reinforces the "tobacco/hay" aspect.

-

With Phenyl Ethyl Alcohol: Extends the "rose" heart note.

References

-

Naipawer, R. E., & Easter, W. M. (1981). Substituted tetralines and indanes, use of as perfuming and/or flavouring agents. European Patent EP0024306. Givaudan. Link

- Ohloff, G., Scent and Chemistry: The Molecular World of Odors. (2011). Wiley-VCH. (General reference for Tetralin/Damascone SOR).

-

Kraft, P. (2004). "Fragrance Chemistry."[3][4][5] Perspectives in Flavor and Fragrance Research. (Context on Musk/Tetralin structural modifications).

Sources

- 1. EP0024306B1 - Substituted tetralines and indanes (i), use of (i) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (i) - Google Patents [patents.google.com]

- 2. EP0024306A2 - Substituted tetralines and indanes (I), use of (I) as perfuming and/or flavouring agents, and perfuming and/or flavouring compositions containing (I) - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. EP0024306A2 - Neue substituierte Tetraline und Indane (I), Verwendung von (I) als Riech- und/oder Geschmackstoffe sowie Riech- und/oder Geschmackstoffkompositionen mit einem Gehalt an (I) - Google Patents [patents.google.com]

The Molecular Blueprint of Musk: A Technical Guide to the Structure-Activity Relationship of Acetyl Tetralin Odorants

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The perception of musk, a cornerstone of the fragrance industry, has long been a subject of intense scientific inquiry. Originally derived from the glands of the musk deer, ethical and economic considerations have driven the development of synthetic musk odorants for over a century. Among the most commercially successful and structurally intriguing are the polycyclic musks, particularly the acetyl tetralin family. These compounds, renowned for their warm, sweet, and persistent scent, offer a compelling case study in the intricate dance between molecular architecture and olfactory perception. This guide provides a deep dive into the structure-activity relationships (SAR) that govern the musk odor of acetyl tetralin derivatives, offering insights for the rational design of novel fragrance ingredients and a deeper understanding of the mechanisms of olfaction.

The journey from a simple, unfunctionalized tetralin core to a potent musk odorant is a tale of precise molecular engineering. The addition of an acetyl group and a specific arrangement of alkyl substituents transforms a largely odorless molecule into one that elicits the characteristic musk sensation. Understanding the rules of this transformation is paramount for fragrance chemists. This guide will deconstruct the key structural features, explore the physicochemical properties that influence odor, and delve into the recent breakthroughs in identifying the specific human olfactory receptors that recognize these fascinating molecules.

The Olfactophore Model: Defining the Essence of Musk

The concept of an olfactophore, a three-dimensional arrangement of molecular features necessary to elicit a specific odor, is central to understanding the SAR of acetyl tetralin musks. Through decades of synthesis and sensory evaluation, a clear picture of the essential and influencing components has emerged.

Core Structural Requirements

At its heart, the musk olfactophore for this class of compounds consists of a bulky, hydrophobic hydrocarbon backbone with a strategically placed polar group. The tetralin ring system provides the ideal scaffold for this arrangement.

-

The Acetyl Group as the Osmophore: The acetyl group (-C(O)CH₃) is the primary "odor-bearing" feature, or osmophore. Its position on the aromatic ring is critical. For a strong musk odor, the acetyl group is almost invariably located at the 6-position of the tetralin ring. Shifting it to other positions dramatically diminishes or alters the odor profile.[1]

-

The Importance of Bulk and Lipophilicity: A high degree of alkyl substitution on the tetralin framework is essential. This bulky, nonpolar structure contributes to the molecule's overall shape and, crucially, its lipophilicity. A high octanol-water partition coefficient (logP), typically in the range of 5.0 to 6.0, is a hallmark of potent polycyclic musks like Tonalide (AHTN).[2] This high lipophilicity is believed to facilitate the transport of the odorant molecule through the aqueous nasal mucus to the lipid-rich environment of the olfactory receptors.[3]

-

The Role of Gem-Dimethyl Groups: A recurring structural motif in potent acetyl tetralin musks is the presence of gem-dimethyl groups on the saturated portion of the tetralin ring. These substitutions, particularly at the 1,1 and 4,4 positions, contribute significantly to the molecule's rigidity and overall shape, which are crucial for a precise fit into the olfactory receptor binding pocket.

Key Acetyl Tetralin Musks: A Comparative Analysis

The principles of the olfactophore model are best illustrated by examining some of the most well-known acetyl tetralin and related polycyclic musks.

| Compound Name (Trade Name) | Structure | Odor Profile | Key Physicochemical Properties |

| 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN, Tonalide) | Strong, sweet, powdery, and persistent musk with amber and woody nuances.[4] | Molecular Weight: 258.4 g/mol [5] logP: ~5.7[2] | |

| 4-Acetyl-6-tert-butyl-1,1-dimethylindan (Celestolide) | Mild, sweet musk with a faint animalic undertone and good tenacity.[6] | Molecular Weight: 244.4 g/mol logP: ~5.7[7] | |

| 7-Acetyl-1,1,3,4,4,6-hexamethyltetralin (Isomer of AHTN) | Varies from AHTN by the position of one methyl group. | Weaker and less characteristic musk odor compared to AHTN. | Similar to AHTN |

Note: Odor profiles are subjective and can be described with varying terminology. The descriptions provided are based on common industry and scientific literature.

The comparison between AHTN and its isomers is particularly instructive. Even subtle shifts in the substitution pattern on the tetralin ring can lead to a significant decrease in odor intensity and quality, highlighting the high degree of structural specificity required for potent musk odorants.

The Molecular Basis of Perception: Interaction with Human Olfactory Receptors

For many years, the precise biological targets of acetyl tetralin musks remained elusive. However, recent advances in molecular biology have led to the deorphanization of several human olfactory receptors (ORs), providing a molecular-level understanding of the SAR.

Two key receptors have been identified as being responsive to polycyclic musks:

-

OR5A2: This receptor has been identified as a broadly tuned musk receptor, responding to polycyclic musks like AHTN and Celestolide, as well as macrocyclic and linear musks.[8][9]

-

OR5AN1: While primarily responsive to macrocyclic and nitro musks, this receptor also shows some activation by certain polycyclic musks.[10]

Genetic variations in these receptors can explain why some individuals perceive musk odors differently or are even anosmic (unable to smell) to them. For instance, a single nucleotide polymorphism in the gene for OR5A2 can lead to a significant increase in the detection threshold for polycyclic musks.[8]

Computational modeling and site-directed mutagenesis studies are beginning to paint a picture of the binding pocket of these receptors. It is believed that the acetyl group of the tetralin musk forms a key polar interaction, likely a hydrogen bond, with an amino acid residue in the receptor, while the bulky, hydrophobic body of the molecule is stabilized by van der Waals forces within a complementary-shaped pocket.

Experimental Protocols for SAR Investigation

A robust investigation into the SAR of acetyl tetralin musks requires a combination of chemical synthesis, analytical characterization, and rigorous sensory evaluation.

Synthesis and Characterization

The synthesis of acetyl tetralin derivatives typically involves Friedel-Crafts acylation of the corresponding polyalkylated tetralin precursor.[1]

Step-by-Step Synthesis of 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin (AHTN):

-

Alkylation: React a suitable aromatic starting material with an appropriate alkylating agent to construct the hexamethyltetralin scaffold.

-

Friedel-Crafts Acylation: Acetylate the hexamethyltetralin intermediate using acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) in an appropriate solvent.

-

Work-up and Purification: Quench the reaction, separate the organic layer, and purify the crude product, typically by vacuum distillation or chromatography.

-

Structural Confirmation: Confirm the structure of the final product using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Sensory Evaluation Protocol

Sensory analysis is the ultimate arbiter of an odorant's performance. A standardized protocol using a trained sensory panel is essential for obtaining reliable and reproducible data.

Protocol: Odor Profile and Intensity Assessment

-

Panelist Selection and Training: Select panelists based on their ability to detect and describe a range of standard odorants. Train them to identify and rate the intensity of various odor characteristics (e.g., musk, sweet, powdery, woody).

-

Sample Preparation: Prepare solutions of the test compounds and a reference standard (e.g., AHTN) at various concentrations in an odorless solvent (e.g., diethyl phthalate or ethanol).

-

Evaluation Procedure:

-

Dip coded, odorless smelling strips into the solutions to a uniform depth.

-

Allow the solvent to evaporate for a set period (e.g., 30 seconds).

-

Present the smelling strips to the panelists in a randomized, single-blind manner in a well-ventilated, odor-free environment.

-

Ask panelists to rate the intensity of the overall odor and specific character notes (musk, sweet, etc.) on a labeled magnitude scale (e.g., 0 = no odor, 5 = very strong).

-

Include a reference standard in the sample set to anchor the panel's ratings.

-

-

Data Analysis: Analyze the intensity ratings statistically (e.g., using ANOVA) to determine significant differences between compounds.

Determination of Odor Detection Threshold:

The odor detection threshold, the lowest concentration at which a substance can be detected, is a critical measure of potency. This is often determined using a forced-choice method, such as the triangle test.[11]

-

Sample Preparation: Prepare a series of dilutions of the test compound in an odorless solvent.

-

Triangle Test: Present panelists with three samples, two of which are the solvent blank and one of which contains the diluted odorant (or vice versa).

-

Task: Ask the panelist to identify the "odd" sample.

-

Threshold Calculation: The threshold is defined as the concentration at which a statistically significant portion of the panel can correctly identify the odorant-containing sample.

Future Directions: The Synergy of Computation and Experimentation

The field of fragrance SAR is increasingly leveraging computational tools to accelerate the discovery of new odorants. Quantitative Structure-Activity Relationship (QSAR) models, which correlate molecular descriptors with odor perception, are becoming more sophisticated.[12]

By combining these in silico prediction methods with the recent knowledge of olfactory receptor structures, researchers can now employ a more targeted approach to designing novel acetyl tetralin derivatives. This involves:

-

Virtual Screening: Computationally docking libraries of virtual compounds into homology models of OR5A2 to predict binding affinity.

-

Prioritization: Selecting the most promising candidates based on predicted binding and desirable physicochemical properties (e.g., appropriate logP and volatility).

-

Synthesis and Evaluation: Synthesizing a smaller, more targeted set of molecules for sensory and in vitro receptor activation assays.

This integrated approach promises to accelerate the pace of innovation in musk fragrance chemistry, leading to the development of new, potent, and potentially more biodegradable odorants.

Conclusion

The structure-activity relationship of acetyl tetralin musk odorants is a testament to the exquisite specificity of the olfactory system. A precise constellation of structural features—a bulky, lipophilic tetralin core, gem-dimethyl groups for conformational rigidity, and a critically positioned acetyl group—is required to elicit the coveted musk fragrance. The recent identification of human olfactory receptors for these compounds has opened a new chapter in our understanding, moving the field from phenomenological observation to a mechanistic, receptor-driven approach to odorant design. By integrating the hard-won knowledge of classical fragrance chemistry with modern computational and molecular biology techniques, the future of musk creation is poised to be more rational, efficient, and innovative than ever before.

References

- Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method.

- Gao, Y., et al. (2020). Development of aquatic life criteria for tonalide (AHTN) and the ecological risk assessment. Environmental Pollution.

- Lee, C., et al. (2003). Occurrence of Polycyclic and Nitro Musk Compounds in Canadian Sludge and Wastewater Samples.

- Liu, H., et al. (2021). 3D-QSAR-aided toxicity assessment of synthetic musks and their transformation by-products. Environmental Science and Pollution Research.

- Tharappel, A., et al. (2024). The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception. Chemical Senses.

- Lavine, B. K., et al. (2012). Odor–Structure Relationship Studies of Tetralin and Indan Musks. Chemical Senses.

- Wood, T. F., & Givaudan, L. (1962). U.S. Patent No. 3,045,047. Washington, DC: U.S.

- Lioi, V., et al. (2020). Sensory approach to measure fragrance intensity on the skin. Journal of Sensory Studies.

- Oekotoxzentrum, E. (2020). SQC (EQSsed) – Proposal from the Ecotox Centre for: 6-Acetyl-1,1,2,4,4,7- hexamethyltetraline (AHTN), “Tonalid”. Oekotoxzentrum Eawag.

- Keller, A., et al. (2021).

- Lavine, B. K., et al. (2012). Odor-structure relationship studies of tetralin and indan musks. PubMed.

- DLG (German Agricultural Society). (2018). Panel training on odour and aroma perception for sensory analysis. DLG-Expert report.

- Fraterworks. (n.d.). Celestolide.

- Balk, F., & Ford, R. A. (1999). Environmental risk assessment for the polycyclic musks AHTN and HHCB in the EU. I. Fate and exposure assessment. Toxicology Letters.

- National Center for Biotechnology Information. (n.d.). Musk ketone.

- The Good Scents Company. (n.d.). musk tetralin tonalid (PFW). The Good Scents Company.

- The Good Scents Company. (n.d.). acetyl tetralin 1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone. The Good Scents Company.

- Christodoulaki, E. (n.d.).

- Lee, C., et al. (2020). Polycyclic musk fragrances (PMFs)

- ChemicalBook. (n.d.). Celestolide CAS#: 13171-00-1. ChemicalBook.

- UniProt. (n.d.). OR5A2 - Olfactory receptor 5A2 - Homo sapiens (Human). UniProtKB.

- WWF. (2005). Perfume in the environment: A snapshot of synthetic musks in the environment and in people. WWF-UK.

- Mainland, J. D., et al. (2019).

- SIELC Technologies. (2018). 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin. SIELC Technologies.

- Alfa Chemistry. (n.d.). CAS 1506-02-1 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin. Alfa Chemistry.

- MDPI. (2024). Molecular Mechanism Analysis of the Activation of Human Olfactory Receptor OR9Q2 by 4-Methylphenol. MDPI.

- ResearchGate. (n.d.). The experimental-versus predicted values for the QSPR equation based on....

- Antenucci, T., et al. (2022). An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods. PMC.

- TimTul. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul.

- The Good Scents Company. (n.d.). musk dimethyl indane celestolide (IFF). The Good Scents Company.

- The Fragrance Conservatory. (n.d.). Acetyl hexamethyl tetralin. The Ingredient Directory.

- Zhao, X. (2023). Chemical Constitutions of Natural Musk and Research Progress of Synthetic Musk. Highlights in Science, Engineering and Technology.

- Yoshikawa, K., et al. (2022). Diverse yet selective tuning of an odorant receptor for sensing four classes of musk compounds.

- ResearchGate. (2017). Log P in Encyclopedia of Physical Organic Chemistry.

- Api, A. M., et al. (2002).

- National Center for Biotechnology Information. (n.d.). Tonalide.

- van Gemert, L. J. (2011).

- MySkinRecipes. (n.d.). Celestolide – Polycyclic Musk. MySkinRecipes.

- Nagata, Y. (2003). Measurement of Odor Threshold by Triangle Odor Bag Method.

- Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, 6-acetyl-1,1,2,4,4,7-hexamethyltetraline, CAS Registry Number 21145-77-7. Food and Chemical Toxicology.

- Letters in Applied NanoBioScience. (2021). Determination of Galaxolide (HHCB) and Tonalide (AHTN) by Solid Phase Extraction and Gas Chromatography (SPE-GC). Letters in Applied NanoBioScience.

- National Center for Biotechnology Information. (n.d.). 6-Acetyltetralin.

- Dixit, S. (n.d.). SENSORY EVALUATION TECHNIQUES DO'S & DON'TS. Sitaram Dixit.

- National Institutes of Health. (n.d.). QSAR with experimental and predictive distributions: an information theoretic approach for assessing model quality. PubMed Central.

- ResearchGate. (n.d.). Plots of predicted logk versus experimental logk for QSAR model.

- National Institutes of Health. (n.d.).

- Zorko, M., et al. (2018).

- National Center for Biotechnology Information. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. PMC.

- National Institutes of Health. (n.d.).

- ResearchGate. (n.d.). Olfactory Receptor and Neural Pathway Responsible for Highly Selective Sensing of Musk Odors.

- National Institutes of Health. (n.d.). An odorant receptor that senses four classes of musk compounds. PubMed.

- ResearchGate. (n.d.). Behavior of the Polycyclic Musks HHCB and AHTN in Lakes, Two Potential Anthropogenic Markers for Domestic Wastewater in Surface Waters.

- National Institutes of Health. (n.d.).

- Australian Government Department of Health. (2019). Tonalide: Human health tier II assessment. NICNAS.

- Bokowa, A. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Chemical Engineering Transactions.

- MDPI. (2020).

- ChemRxiv. (2024).

- Campden BRI Hungary. (2018). SENSORY ANALYSIS HANDBOOK 2018. Campden BRI Hungary.

- ResearchGate. (2017). The Role of Musk and Musk Compounds in the Fragrance Industry.

- The Good Scents Company. (n.d.). acetyl ethyl tetramethyl tetralin replacer nepalva (IFF). The Good Scents Company.

- ResearchGate. (n.d.). (PDF) Structure-odor relations: A modern perspective.

- Byabscience. (n.d.). Olfactory receptor 5A2 Monoclonal Antibody. Byabscience.

- ResearchGate. (n.d.). Structure-musk odour relationship studies of tetralin and indan compounds using neural networks.

Sources

- 1. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]

- 2. publisherspanel.com [publisherspanel.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Sensory Approach to Measure Fragrance Intensity on the Skin [academia.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. QSAR with experimental and predictive distributions: an information theoretic approach for assessing model quality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. From musk to body odor: decoding olfaction through genetic variation | bioRxiv [biorxiv.org]

- 10. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. env.go.jp [env.go.jp]

- 12. 3D-QSAR-aided toxicity assessment of synthetic musks and their transformation by-products - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Persona of Dimethyl Acetyl Tetralin: From Fine Fragrances to Pharmaceutical Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Contrasting Identities

The journey of dimethyl acetyl tetralin compounds through the annals of chemical innovation is a compelling narrative of serendipity, systematic exploration, and the quest for molecular properties that appeal to our senses and safeguard our health. Initially celebrated for their warm, musky aroma that became a cornerstone of the fragrance industry, these versatile scaffolds are now emerging as promising candidates in the realm of drug discovery. This guide delves into the rich history, synthesis, and multifaceted applications of dimethyl acetyl tetralin derivatives, offering a comprehensive resource for professionals in both perfumery and pharmacology. We will explore the causality behind experimental choices in their synthesis, the self-validating systems of their analytical characterization, and the authoritative grounding of their diverse applications, from creating alluring scents to their potential in combating complex diseases.

Part 1: The Olfactory Tapestry: A History Woven in Scent

The story of dimethyl acetyl tetralin is intrinsically linked to the broader history of synthetic musks. The pursuit of alternatives to expensive and ethically fraught natural musk, derived from the musk deer, spurred a revolution in fragrance chemistry in the late 19th and early 20th centuries.[1][2] The initial foray into synthetic musks yielded the nitro-musks, discovered accidentally in 1888 by Albert Baur.[1] However, concerns over their stability and potential toxicity paved the way for the development of a new class of aromatics: the polycyclic musks.